molecular formula C10H13NOS B13107475 2-Morpholinobenzenethiol

2-Morpholinobenzenethiol

Cat. No.: B13107475
M. Wt: 195.28 g/mol
InChI Key: RAQURUKKLXOWGU-UHFFFAOYSA-N
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Description

2-Morpholinobenzenethiol is a heterocyclic organic compound that features a morpholine ring attached to a benzene ring with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinobenzenethiol typically involves the reaction of morpholine with benzene derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where morpholine reacts with a halogenated benzene derivative in the presence of a base. The thiol group can be introduced through subsequent reactions involving thiolating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinobenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

2-Morpholinobenzenethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Morpholinobenzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Aminobenzenethiol: Similar structure but with an amino group instead of a morpholine ring.

    2-Mercaptobenzothiazole: Contains a benzothiazole ring instead of a morpholine ring.

    2-Morpholinobenzamide: Features a benzamide group instead of a thiol group.

Uniqueness: 2-Morpholinobenzenethiol is unique due to the presence of both a morpholine ring and a thiol group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

2-morpholin-4-ylbenzenethiol

InChI

InChI=1S/C10H13NOS/c13-10-4-2-1-3-9(10)11-5-7-12-8-6-11/h1-4,13H,5-8H2

InChI Key

RAQURUKKLXOWGU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC=C2S

Origin of Product

United States

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